molecular formula C10H16N2O5 B12347608 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12347608
M. Wt: 244.24 g/mol
InChI Key: FEYHMSUYKIMUAL-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a compound with significant importance in various scientific fields It is a derivative of pyrimidine and is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

The synthesis of 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves several steps. One common method includes the reaction of a suitable pyrimidine derivative with a sugar moiety under specific conditions. The reaction typically involves the use of protecting groups to ensure selective reactions at desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. It can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of DNA and RNA replication. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYHMSUYKIMUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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